molecular formula C18H23N3O2 B2792452 N-{4-[3-(piperidin-1-yl)propanamido]phenyl}but-2-ynamide CAS No. 2094170-99-5

N-{4-[3-(piperidin-1-yl)propanamido]phenyl}but-2-ynamide

Cat. No. B2792452
CAS RN: 2094170-99-5
M. Wt: 313.401
InChI Key: IAUQYQMVOHJJES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[3-(piperidin-1-yl)propanamido]phenyl}but-2-ynamide, also known as PP2A inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the treatment of various diseases.

Mechanism of Action

N-{4-[3-(piperidin-1-yl)propanamido]phenyl}but-2-ynamide inhibitor works by inhibiting the activity of protein phosphatase 2A (N-{4-[3-(piperidin-1-yl)propanamido]phenyl}but-2-ynamide), which is a tumor suppressor protein that regulates various cellular processes such as cell growth, differentiation, and apoptosis. By inhibiting N-{4-[3-(piperidin-1-yl)propanamido]phenyl}but-2-ynamide, N-{4-[3-(piperidin-1-yl)propanamido]phenyl}but-2-ynamide inhibitor induces apoptosis in cancer cells and prevents the accumulation of toxic proteins in neurodegenerative diseases.
Biochemical and Physiological Effects:
N-{4-[3-(piperidin-1-yl)propanamido]phenyl}but-2-ynamide inhibitor has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the prevention of toxic protein accumulation in neurodegenerative diseases, and the inhibition of viral replication in viral infections. Additionally, N-{4-[3-(piperidin-1-yl)propanamido]phenyl}but-2-ynamide inhibitor has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of inflammatory and autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{4-[3-(piperidin-1-yl)propanamido]phenyl}but-2-ynamide inhibitor in lab experiments is its selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. Additionally, the ability of N-{4-[3-(piperidin-1-yl)propanamido]phenyl}but-2-ynamide inhibitor to prevent the accumulation of toxic proteins in neurodegenerative diseases makes it a potential candidate for the treatment of these diseases. However, one of the limitations of using N-{4-[3-(piperidin-1-yl)propanamido]phenyl}but-2-ynamide inhibitor in lab experiments is its potential toxicity, which requires careful dosing and monitoring.

Future Directions

There are several future directions for the research and development of N-{4-[3-(piperidin-1-yl)propanamido]phenyl}but-2-ynamide inhibitor. One direction is to optimize the synthesis method to improve the yield and purity of the final product. Another direction is to further investigate the mechanism of action of N-{4-[3-(piperidin-1-yl)propanamido]phenyl}but-2-ynamide inhibitor and its potential applications in the treatment of other diseases. Additionally, the development of more selective and less toxic N-{4-[3-(piperidin-1-yl)propanamido]phenyl}but-2-ynamide inhibitors is an important direction for future research.

Synthesis Methods

The synthesis of N-{4-[3-(piperidin-1-yl)propanamido]phenyl}but-2-ynamide involves the reaction of 4-aminophenyl but-2-ynoate with 3-(piperidin-1-yl)propanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the final product is obtained after purification using column chromatography.

Scientific Research Applications

N-{4-[3-(piperidin-1-yl)propanamido]phenyl}but-2-ynamide inhibitor has been extensively studied for its potential applications in the treatment of cancer, neurodegenerative diseases, and viral infections. In cancer research, N-{4-[3-(piperidin-1-yl)propanamido]phenyl}but-2-ynamide inhibitor has been shown to selectively induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. In neurodegenerative diseases, N-{4-[3-(piperidin-1-yl)propanamido]phenyl}but-2-ynamide inhibitor has been shown to prevent the accumulation of toxic proteins such as tau and alpha-synuclein, which are associated with Alzheimer's and Parkinson's diseases, respectively. In viral infections, N-{4-[3-(piperidin-1-yl)propanamido]phenyl}but-2-ynamide inhibitor has been shown to inhibit the replication of viruses such as hepatitis B and C viruses.

properties

IUPAC Name

N-[4-(3-piperidin-1-ylpropanoylamino)phenyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-2-6-17(22)19-15-7-9-16(10-8-15)20-18(23)11-14-21-12-4-3-5-13-21/h7-10H,3-5,11-14H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUQYQMVOHJJES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1=CC=C(C=C1)NC(=O)CCN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[3-(piperidin-1-yl)propanamido]phenyl}but-2-ynamide

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